

Molecular Structure and Chemical Identity

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Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

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The table below summarizes the core chemical and structural information for **tirabrutinib**.

Property	Description
Systematic Name	6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one [1] [2]
Molecular Formula	C ₂₅ H ₂₂ N ₆ O ₃ [1] [3]
Molar Mass	454.490 g·mol ⁻¹ [1]
CAS Registry Number	1351636-18-4 [4] [2]
Trade Name	Velexbru [1]

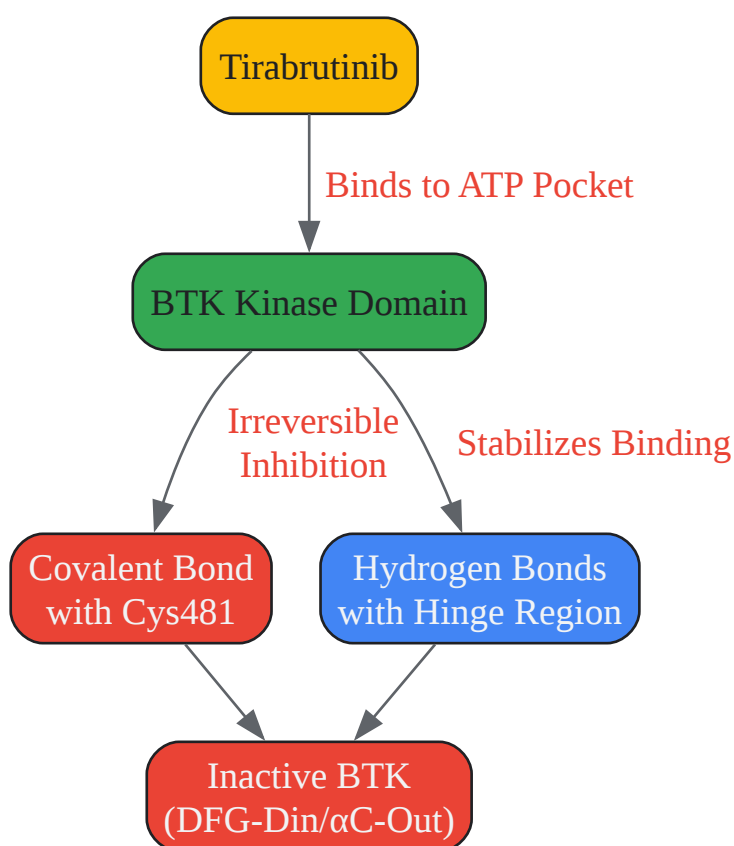
The structure is built around a **dihydro-purine core**, which is a fused 6-5-membered heterocyclic ring system [5]. The key structural features and their roles are:

- Dihydro-purine core:** Serves as the central scaffold, forming hydrogen bonds with the hinge region of the BTK kinase domain [5].
- Butynoyl group:** An electrophilic moiety that forms a covalent bond with the sulfur atom of Cys481, leading to irreversible inhibition [5].
- Phenoxyphenyl group:** A hydrophobic extension that fits into the back hydrophobic pocket of the BTK active site [5].

- **Stereocenter:** The molecule has a defined (R) configuration at the carbon connecting the pyrrolidine ring to the purine core, which is crucial for its binding orientation and activity [2].

Molecular Mechanism and Binding Interactions

Tirabrutinib is a **potent and highly selective irreversible BTK inhibitor** [6] [5]. It inhibits BTK by blocking the autophosphorylation of Tyr223 with an IC_{50} value of 2.2 nM [5]. The following diagram illustrates its mechanism of action at the molecular level.



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The binding mode has been confirmed by X-ray crystallography, showing that **tirabrutinib** forms several specific molecular interactions with BTK [7]:

- **Covalent Bonding:** The butynoyl amide group forms a covalent Michael adduct with the thiol group of Cys481 [5].
- **Hydrogen Bonding:** The amino group on the purine core forms hydrogen bonds with the backbone carbonyl of Glu475 and the side chain of Thr474 in the hinge region [5].

- **Hydrophobic Interactions:** The phenoxyphenyl group extends into the hydrophobic back pocket, making van der Waals contacts with multiple residues [5].

Experimental Data on Selectivity and Potency

Tirabrutinib demonstrates high selectivity for BTK over other kinases. The table below summarizes key data from biochemical kinase profiling assays [6].

Kinase	IC ₅₀ (nM) for Tirabrutinib	Notes
BTK	2.2 - 6.8	Primary target; measured by autophosphorylation and mobility shift assays [6] [5].
Other TEC Family Kinases	>1,000	Includes BMX, ITK, and TXK [6].
SRC Family Kinases	>1,000	Includes FYN, LCK, and LYN [6].
JAK3	>1,000	- [6].
EGFR Family	>1,000	Includes EGFR, ERBB2, and ERBB4 [6].

This selectivity profile, confirmed in cellular systems like PBMC stimulation assays, underpins its improved safety profile compared to first-generation BTK inhibitors like ibrutinib [6].

Synthesis and Development

The original synthetic route for **tirabrutinib** is a nine-step process starting from 4,6-dichloro-5-nitropyrimidine [5]. Key steps include amidation, coupling with (3R)-pyrrolidine-1,3-diamine, nitro reduction, cyclization, and final deprotection and acylation [5]. This route uses expensive metal catalysts and requires chromatography for some intermediates, indicating a need for further optimization for industrial-scale production [5].

Tirabrutinib was discovered and developed by Ono Pharmaceutical Co., Ltd. [8] and is currently approved in Japan, South Korea, and Taiwan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia [1] [8].

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